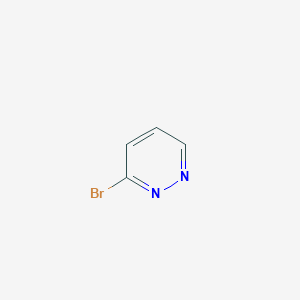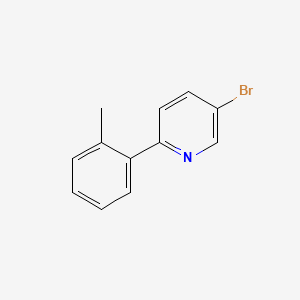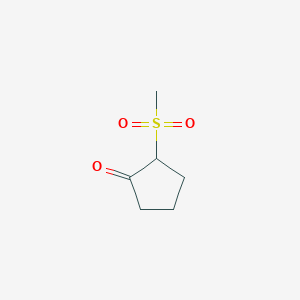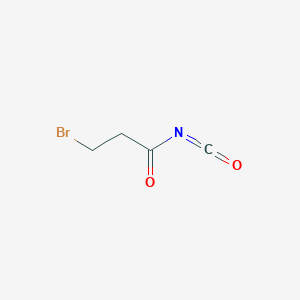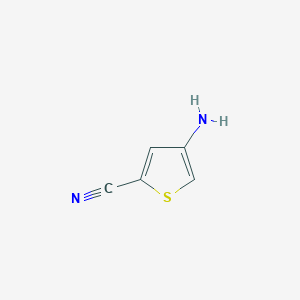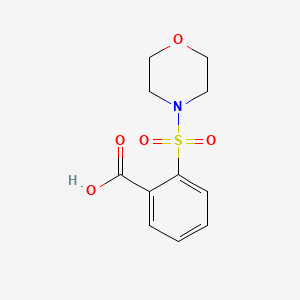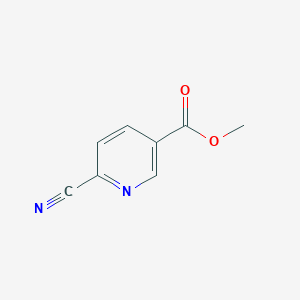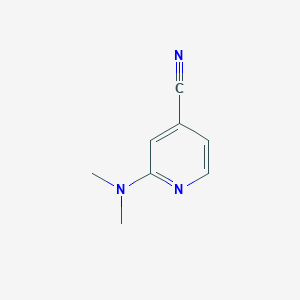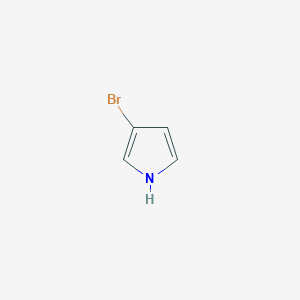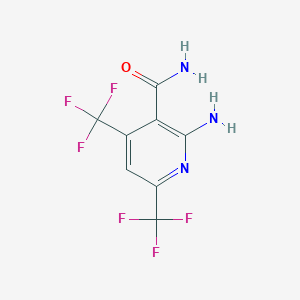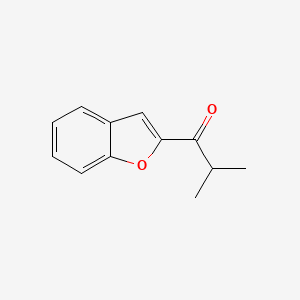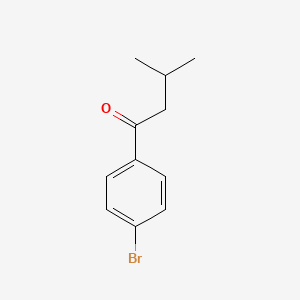
1-(4-Bromophenyl)-3-methylbutan-1-one
Vue d'ensemble
Description
The compound "1-(4-Bromophenyl)-3-methylbutan-1-one" is a brominated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated compounds is a topic of interest in several papers. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is described, highlighting the importance of stereoisomers in the synthesis of receptor agonists . Similarly, the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and bromine using sulfuric acid as a catalyst is detailed, providing a method that could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-3-methylbutan-1-one" .
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their function. For example, the spatial structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was determined using X-ray diffraction, revealing a transconformation and intramolecular hydrogen bonding . This type of analysis is essential for understanding the reactivity and interaction of "1-(4-Bromophenyl)-3-methylbutan-1-one" with other molecules.
Chemical Reactions Analysis
The reactivity of brominated compounds is explored in several studies. The autoxidation of optically active 1-bromo-2-methylbutane, for example, provides insights into the radical reactions that such compounds can undergo . This information could be relevant when considering the chemical reactions of "1-(4-Bromophenyl)-3-methylbutan-1-one," especially in the context of its potential use in organic synthesis or as an intermediate in pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse. The surface behavior of 1-bromobutane with isomeric butanol mixtures is studied, indicating how intermolecular interactions can affect the properties of such compounds . Additionally, the inhibition profiles of various 4-phenylbutenone derivative bromophenols for different enzymes are reported, suggesting potential biological activities that "1-(4-Bromophenyl)-3-methylbutan-1-one" might exhibit .
Applications De Recherche Scientifique
-
Antimicrobial and Anticancer Applications
- Field : Pharmacology .
- Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance .
- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Neurotoxic Potential Assessment
- Field : Neurobiology .
- Application Summary : The neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Methods : Not specified in the source .
- Results : Not specified in the source .
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Field : Organic Chemistry .
- Application Summary : The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives is significant in the field of organic chemistry .
- Methods : The synthesis involves the reaction of p-bromoacetophenone and thiourea in the presence of the catalyst iodine to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride to generate the final product .
- Results : The synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data .
-
Use of 4-Bromophenethyl Alcohol in Chemical Synthesis
-
4-Bromophenol Applications
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Field : Organic Chemistry .
- Application Summary : The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives is significant in the field of organic chemistry .
- Methods : The synthesis involves the reaction of p-bromoacetophenone and thiourea in the presence of the catalyst iodine to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride to generate the final product .
- Results : The synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZHSJUQYSQITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-methylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



